8-Chloropyrido[2,3-d]pyridazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrido[2,3-d]pyridazin-5-amine is a heterocyclic compound characterized by a pyridazine ring fused to a pyridine ring, with a chlorine atom at the 8th position and an amine group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[2,3-d]pyridazin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with hydrazine hydrate, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrido[2,3-d]pyridazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
8-Chloropyrido[2,3-d]pyridazin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-Chloropyrido[2,3-d]pyridazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar structure but without the chlorine and amine groups.
Pyridazinone: A derivative with an oxygen atom in place of the amine group.
Chloropyridine: A compound with a chlorine atom on the pyridine ring but lacking the fused pyridazine ring.
Uniqueness: 8-Chloropyrido[2,3-d]pyridazin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2843-73-4 |
---|---|
Molecular Formula |
C7H5ClN4 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloropyrido[2,3-d]pyridazin-5-amine |
InChI |
InChI=1S/C7H5ClN4/c8-6-5-4(2-1-3-10-5)7(9)12-11-6/h1-3H,(H2,9,12) |
InChI Key |
PKZKNMHNOTTXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN=C2N)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.